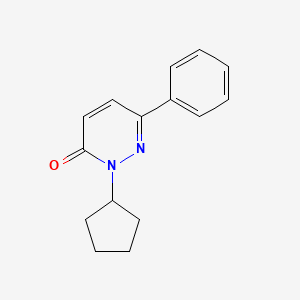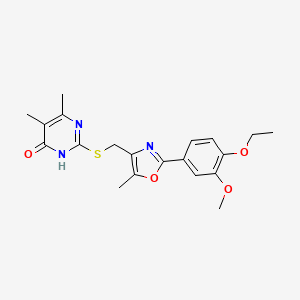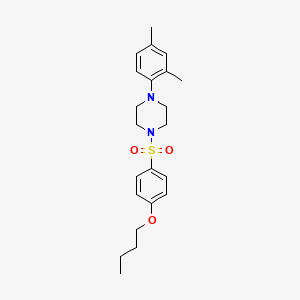
Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The benzylpiperazine moiety in the structure suggests that it might have some biological activity, as benzylpiperazine derivatives are known to exhibit a wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including the benzylpiperazine and quinazoline moieties. These groups could potentially form various intra- and intermolecular interactions, affecting the compound’s physical and chemical properties .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzylpiperazine derivatives are known to undergo various chemical reactions including alkylation, acylation, and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple functional groups could result in a range of potential properties. For example, the compound could exhibit varying degrees of solubility in different solvents due to the presence of both polar and nonpolar groups .
Scientific Research Applications
- Specifically, researchers have synthesized 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines as potential antifungal agents .
- The docking simulation of related piperazine chrome-2-one derivatives against oxidoreductase enzymes showed promising results .
- Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized and evaluated for cytotoxic activity .
Antifungal Activity
Antibacterial Activity
Cytotoxicity Screening
Antitumor Potential
Agrochemical Applications
Safety And Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-oxoethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with benzylpiperazine followed by esterification with methyl alcohol.", "Starting Materials": [ "2-oxoethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Benzylpiperazine", "Methyl alcohol" ], "Reaction": [ "Step 1: Condensation of 2-oxoethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with benzylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Esterification of the intermediate with methyl alcohol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the final compound 'Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS RN |
946252-97-7 |
Product Name |
Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molecular Formula |
C23H24N4O4S |
Molecular Weight |
452.53 |
IUPAC Name |
methyl 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H24N4O4S/c1-31-22(30)17-7-8-18-19(13-17)24-23(32)27(21(18)29)15-20(28)26-11-9-25(10-12-26)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,24,32) |
InChI Key |
YCGVVVZPGBGXRC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B2688501.png)
![2-Chloro-1-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2688503.png)


![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)


![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)
![Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate](/img/structure/B2688518.png)

![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)
